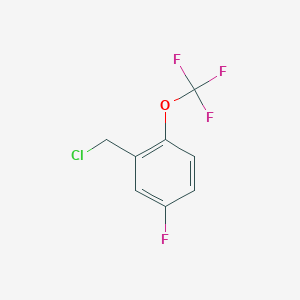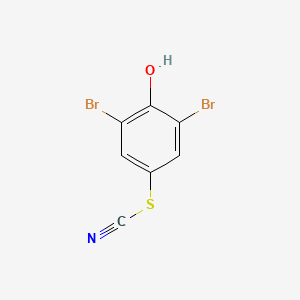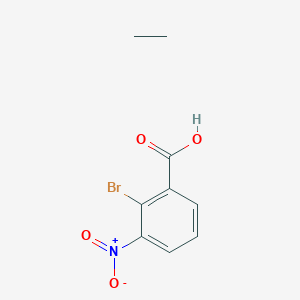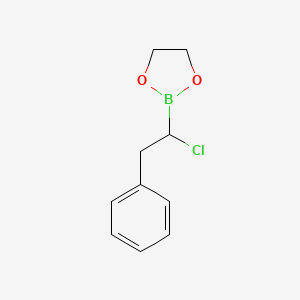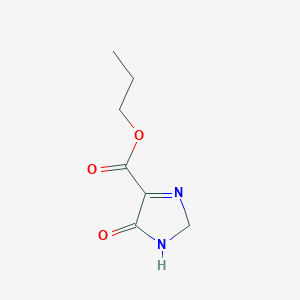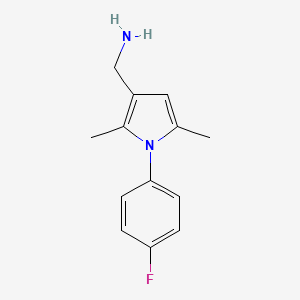
(1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methanamine: is an organic compound that belongs to the class of pyrroles This compound is characterized by the presence of a fluorophenyl group attached to a pyrrole ring, which is further substituted with methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methanamine typically involves the reaction of 4-fluorobenzylamine with a suitable pyrrole derivative. One common method involves the use of a pyrroloiminoquinone derivative, which reacts with 4-fluorobenzylamine in methanol to generate the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, (1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methanamine is used to study the interactions between small molecules and biological targets. It serves as a probe to investigate enzyme activities and receptor binding.
Medicine: Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of (1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methanamine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activities. The compound can inhibit or activate these targets, resulting in various biological effects .
Comparación Con Compuestos Similares
4-Fluorobenzylamine: Shares the fluorophenyl group but lacks the pyrrole ring.
2,5-Dimethylpyrrole: Contains the pyrrole ring with methyl substitutions but lacks the fluorophenyl group.
Uniqueness: (1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methanamine is unique due to the combination of the fluorophenyl group and the pyrrole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C13H15FN2 |
|---|---|
Peso molecular |
218.27 g/mol |
Nombre IUPAC |
[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine |
InChI |
InChI=1S/C13H15FN2/c1-9-7-11(8-15)10(2)16(9)13-5-3-12(14)4-6-13/h3-7H,8,15H2,1-2H3 |
Clave InChI |
KKENKFHPJRDRLB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



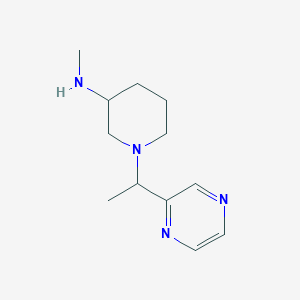
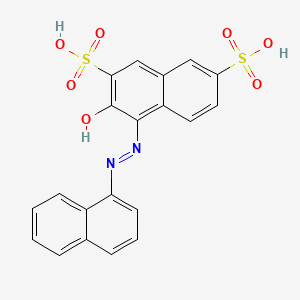
![(2S)-7-[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B12822756.png)
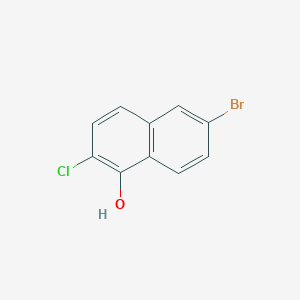

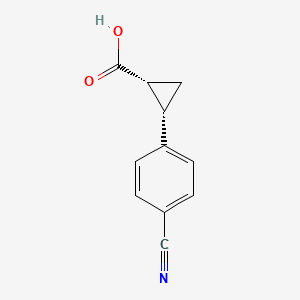
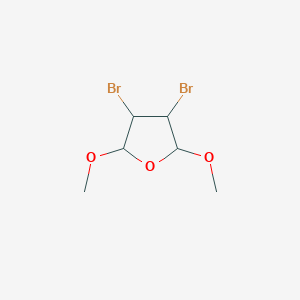
![2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B12822776.png)
